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4-Hydrazinyl-1,2,3-benzotriazine

Cat. No.: B14647339
CAS No.: 55270-92-3
M. Wt: 161.16 g/mol
InChI Key: KWPVCMKSTQEYCL-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Organic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental to the chemistry of life, forming the core of many natural products like vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comresearchgate.net In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule pharmaceuticals incorporate nitrogen heterocycles. msesupplies.com Their widespread importance stems from their versatile reactivity and diverse biological activities, which make them crucial building blocks in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com

The presence of nitrogen atoms in a heterocyclic ring influences its electronic and steric properties, often leading to unique reactivity and stability. numberanalytics.com These compounds can act as catalysts, intermediates, or the final products in a vast array of chemical reactions. numberanalytics.com Their structural diversity allows for the synthesis of a wide range of derivatives with tailored properties, driving continuous research and development in organic synthesis. numberanalytics.comnumberanalytics.com

Overview of the 1,2,3-Benzotriazine (B1250035) Scaffold

The 1,2,3-benzotriazine system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a 1,2,3-triazine (B1214393) ring. researchgate.net This scaffold is a key component in various biologically active molecules and functional materials. nih.govacs.org For instance, derivatives of 1,2,3-benzotriazine have been reported to exhibit a range of biological activities. nih.gov The numbering of the benzotriazine system follows standard nomenclature, with the nitrogen atoms in the triazine ring positioned at 1, 2, and 3. researchgate.net

The synthesis of 1,2,3-benzotriazines has been a subject of considerable interest. Traditional methods often involve the diazotization of 2-aminobenzamides, which can require harsh acidic conditions. nih.govacs.org More recent research has focused on developing milder and more efficient synthetic routes. nih.govorganic-chemistry.org The reactivity of the 1,2,3-benzotriazine core allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. researchgate.netresearchgate.net

Structural Context of 4-Hydrazinyl-1,2,3-benzotriazine within 1,2,3-Benzotriazines

This compound is a derivative of the parent 1,2,3-benzotriazine structure. It is characterized by the substitution of a hydrogen atom at the 4-position of the benzotriazine ring with a hydrazinyl group (-NHNH2). This substitution significantly influences the chemical properties of the molecule. The hydrazinyl group is known to be a reactive functional group, capable of participating in a variety of chemical reactions. cymitquimica.com

The introduction of the hydrazinyl moiety adds to the structural diversity of the 1,2,3-benzotriazine family, opening up new possibilities for the synthesis of novel compounds with potentially interesting biological and chemical properties. The presence of additional nitrogen atoms and the reactive hydrazinyl group makes this compound a subject of interest for further chemical exploration and derivatization.

Table 1: Physicochemical Properties of Selected Benzotriazine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol)
1,2,3-Benzotriazine C₇H₅N₃ 131.13 nih.gov
1,2,3-Benzotriazin-4(3H)-one C₇H₅N₃O 147.13 nih.gov
This compound C₇H₇N₅ 161.17

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5 B14647339 4-Hydrazinyl-1,2,3-benzotriazine CAS No. 55270-92-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55270-92-3

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

1,2,3-benzotriazin-4-ylhydrazine

InChI

InChI=1S/C7H7N5/c8-9-7-5-3-1-2-4-6(5)10-12-11-7/h1-4H,8H2,(H,9,10,11)

InChI Key

KWPVCMKSTQEYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=N2)NN

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Hydrazinyl 1,2,3 Benzotriazine

Reactions Involving the Hydrazinyl Group

The hydrazinyl substituent at the C-4 position is a potent nucleophile due to the presence of two adjacent nitrogen atoms with lone pairs of electrons. This group is the primary site for reactions aimed at derivatization and the construction of larger, fused-ring structures.

Formation of Fused Polycyclic Systems through Cyclocondensation and Nucleophilic Substitution

The bifunctional nature of the hydrazinyl group makes it an excellent building block for creating fused polycyclic heterocycles through cyclocondensation reactions. In these reactions, both nitrogen atoms of the hydrazine (B178648) can act as nucleophiles, reacting with difunctional electrophiles to form a new ring fused to the benzotriazine core.

For instance, the reaction of a related heterocyclic system, 4-chloroquinazolines, with hydrazine hydrate (B1144303) can lead to significant ring transformations. rsc.org Subsequent reactions can induce ring closure to form complex fused systems like 5H-1,2,4-triazolo[4,3-d] rsc.orgpsu.edunih.govbenzotriazepines. rsc.org This illustrates a common pathway where the hydrazinyl group acts as the key component for annulating a new heterocyclic ring onto an existing one. rsc.org The process typically involves an initial nucleophilic substitution followed by an intramolecular cyclization. youtube.commdpi.com

One established route involves the reaction of the hydrazinyl group with ortho-esters, aldehydes, or ketones, leading to the formation of triazolo-benzotriazine derivatives. For example, treating 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole with two equivalents of nitrous acid results in the formation of 1,2,4-triazolo-[4,3-c] rsc.orgpsu.edursc.orgbenzotriazine, demonstrating a sophisticated ring closure pathway. rsc.org

Derivatization via Condensation Reactions (e.g., Schiff's Base Formation)

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. wisdomlib.orguokerbala.edu.iq This reaction is a classic method for forming Schiff bases, specifically hydrazones in this case. The mechanism involves a nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. uokerbala.edu.iq This intermediate then dehydrates, often under acidic or basic catalysis, to yield the stable C=N double bond characteristic of an imine or azomethine group. uokerbala.edu.iqwikipedia.org

The stability of the resulting Schiff base is influenced by the nature of the reactants; aromatic aldehydes generally form more stable hydrazones with 4-hydrazinyl-1,2,3-benzotriazine due to extended conjugation. uokerbala.edu.iqdergipark.org.tr These Schiff base derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations, including coordination with metal ions and the synthesis of more complex heterocyclic structures. nih.gov

Reactions of the 1,2,3-Benzotriazine (B1250035) Core

The 1,2,3-benzotriazine ring system possesses unique electronic characteristics that make it susceptible to various transformations, including nucleophilic attack and metal-catalyzed functionalization.

Nucleophilic Attack and Addition Reactions (e.g., with Grignard Reagents)

The 1,2,3-benzotriazine ring can be attacked by strong nucleophiles like Grignard reagents. Research has shown that the site of attack on 4-substituted 1,2,3-benzotriazines depends on the nature of the Grignard reagent. rsc.orgrsc.org While nucleophilic attack by species like water or hydrazine typically occurs at the C-4 position, organometallic reagents display more complex reactivity. psu.edu

Studies indicate that alkyl Grignard reagents can attack the N-2 position of the triazine ring. rsc.orgpsu.edursc.org For example, ethylmagnesium iodide attacks the N-2 position of 3-methyl-1,2,3-benzotriazin-4(3H)-one. In contrast, methylmagnesium iodide adds to the C-4 position of the same substrate, which after dehydration, yields 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine. rsc.orgrsc.org This divergent reactivity highlights the nuanced electronic properties of the benzotriazine core.

SubstrateGrignard ReagentSite of AttackResulting Product TypeReference
4-Phenyl-1,2,3-benzotriazineEtMgI (followed by MeI)N-21-Dialkylamino-3-phenylindazole psu.edu
3-Methyl-1,2,3-benzotriazin-4(3H)-oneEthylmagnesium iodideN-2Product of N-2 attack rsc.orgrsc.org
3-Methyl-1,2,3-benzotriazin-4(3H)-oneMethylmagnesium iodideC-43,4-Dihydro-4-methylene-3-methyl-1,2,3-benzotriazine (after dehydration) rsc.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions of Substituted Benzotriazines (e.g., Palladium-catalyzed)

The benzotriazine scaffold is a valuable platform for metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. wiley.comethz.ch Palladium-catalyzed reactions are particularly prominent in this area. youtube.comyoutube.comyoutube.comyoutube.com

Substituted benzotriazines, such as those bearing a halogen atom on the benzene (B151609) ring, can participate in traditional cross-coupling reactions. For example, palladium-catalyzed direct arylation has been successfully applied to bromo-substituted benzothiadiazoles, which are structural analogs, to form mono- and bis-aryl derivatives. nih.gov These reactions typically employ a palladium(II) acetate (B1210297) catalyst with a suitable base and ligand. nih.gov

Furthermore, the 1,2,3-benzotriazin-4(3H)-one moiety is recognized as a versatile precursor for denitrogenative annulation reactions. researchgate.netresearchgate.net In the presence of a palladium catalyst, these compounds can react with partners like vinylene carbonate to extrude N₂ gas and form functionalized isoquinolinones. rsc.org This transformation proceeds through a catalytic cycle involving oxidative addition, insertion, and reductive elimination, demonstrating a powerful method for constructing new heterocyclic frameworks from the benzotriazine core. nih.gov

Reaction TypeBenzotriazine DerivativeCoupling PartnerCatalyst SystemProduct TypeReference
Direct (Het)arylation4,8-Dibromobenzo[1,2-d:4,5-d']bis( rsc.orgpsu.edursc.orgthiadiazole)(2-Ethylhexyl)thiophenePd(OAc)₂ / PivOKMono- and Bis-thienylated derivatives nih.gov
Denitrogenation/VinylationBenzotriazin-4(3H)-oneVinylene CarbonatePalladium CatalystIsoquinolinones rsc.org
Carbonylationo-Bromoaniline derivatives (precursors)Carbon Monoxide (CO)Pd(OAc)₂ / PPh₃1,4-Benzodiazepin-5-one skeleton mdpi.com

Rearrangement and Ring Transformation Reactions (e.g., Boulton–Katritzky type, if applicable to hydrazinyl benzotriazines)

The 1,2,3-benzotriazine ring and its derivatives can undergo various rearrangements and ring transformations, leading to structurally diverse products. These reactions are often triggered by heat, light, or chemical reagents.

A well-known heterocyclic transformation is the Boulton–Katritzky rearrangement, which is a versatile method for the recyclization of five-membered heterocyclic systems containing an N-O bond. beilstein-journals.orgfiveable.me The reaction typically involves the rearrangement of hydrazones derived from 1,2,4-oxadiazoles to form 1,2,3-triazoles under acidic or basic conditions. beilstein-journals.orgresearchgate.netepa.gov While not directly documented for this compound itself, it is conceivable that a derivative, such as a Schiff base formed from the hydrazinyl group, could participate in a related mononuclear heterocyclic rearrangement if a suitable adjacent ring system were present. organic-chemistry.org

More directly relevant are the ring transformations involving the loss of molecular nitrogen (N₂) from the triazine ring. nih.gov Pyrolysis or photolysis of 1-substituted benzotriazoles is a known route to generating reactive diradical or carbene intermediates. researchgate.net These intermediates can then undergo a variety of subsequent reactions, including intramolecular cyclization to form carbazoles (the Graebe-Ullmann reaction) or rearrangement to yield fulvenimines. researchgate.netpsu.edu These denitrogenative functionalizations represent a significant pathway for transforming the benzotriazine core into other valuable aromatic and heterocyclic structures. researchgate.netnih.gov

Structural Characterization and Elucidation of 4 Hydrazinyl 1,2,3 Benzotriazine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-hydrazinyl-1,2,3-benzotriazine and its analogs. By examining the interaction of these compounds with electromagnetic radiation, detailed information about their atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For instance, in the ¹H NMR spectrum of a derivative, specific signals can be assigned to the various protons in the molecule. For example, the ¹H NMR spectrum of methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate reveals signals at δ 4.73–4.68, 3.65, and 2.95–2.89 ppm corresponding to the OCH₃, NCH₂, and CH₂CO groups, respectively. nih.gov Similarly, the ¹³C NMR spectrum of the same compound shows signals at δ 171.0, 155.3, 51.9, 45.5, and 33.0 ppm for the 2C=O groups, OCH₃, NCH₂, and CH₂CO groups, respectively. nih.gov

In another example, the ¹H NMR spectrum of methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate displays signals at δ 5.22, 4.14, and 3.77 ppm, which are attributed to the NCH₂, NHCH₂, and OCH₃ groups. nih.gov The corresponding ¹³C NMR spectrum for this dipeptide derivative shows signals at 170.1, 166.3, 155.9, 52.6, 52.5, and 41.4 ppm for the three carbonyl groups and the OCH₃, NCH₂, and NHCH₂ groups. nih.gov The analysis of various benzohydrazide (B10538) derivatives also demonstrates the utility of NMR in structural confirmation. researchgate.net

Furthermore, 1H, 13C, and 15N NMR measurements have been instrumental in the complete assignment of chemical shifts for 3-amino-1,2,4-benzotriazine and its N-oxide derivatives. nih.gov These comprehensive NMR studies, often supported by computational calculations, provide unambiguous structural assignments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of 1,2,3-Benzotriazine (B1250035)

CompoundGroup¹H NMR Signal (ppm)¹³C NMR Signal (ppm)
Methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoateOCH₃3.6551.9
NCH₂4.73-4.6845.5
CH₂CO2.95-2.8933.0
C=O-171.0, 155.3
Methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetateNCH₂5.2252.5
NHCH₂4.1441.4
OCH₃3.7752.6
C=O-170.1, 166.3, 155.9
Methyl-4-methyl-2-(4-oxo-4H-benzo[d] nih.govmdpi.comresearchgate.nettriazin-3-yl)pentanoateAr-H8.38-6.64-
NCHCO5.82-5.74-
OCH₃3.97-

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. Specific vibrational modes of bonds within the molecule correspond to characteristic absorption bands in the IR spectrum.

For a synthesized 1,2,4-triazine (B1199460) derivative, characteristic IR bands were observed for various functional groups. mdpi.com The O–H stretching vibration was identified at 3414 cm⁻¹, while N–H stretching vibrations were seen at 3307 and 3199 cm⁻¹. mdpi.com The IR spectrum of 1H-benzotriazole aceto-hydrazide (BAH) showed absorption peaks at 1607.1 cm⁻¹, 1496.6 cm⁻¹, and 1457.3 cm⁻¹ corresponding to the benzene (B151609) ring. jocpr.com The C-N-H bending vibration and C-N stretching vibration were observed at 1546.2 cm⁻¹ and 1228.1 cm⁻¹, respectively. jocpr.com A peak at 1416 cm⁻¹ was attributed to the N=N bending vibration. jocpr.com

The synthesis of various benzohydrazide derivatives is often confirmed by the disappearance of sharp bands characteristic of the starting hydrazide and the appearance of new bands. researchgate.net For example, the N-H stretching band of a hydrazone was observed at 3173 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for 1,2,3-Benzotriazine Derivatives

Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
O-HStretching3414
N-HAsymmetric & Symmetric Stretching3307, 3199
Benzene RingC=C Stretching1607, 1497, 1457
C-N-HBending1546
C-NStretching1228
N=NBending1416

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides structural information through the analysis of fragmentation patterns.

Positive and negative ion tandem mass spectrometry (MS-MS) has been used to develop a database of fragmentation patterns for 1,2,3-benzotriazin-4-one derivatives. nih.gov This allows for the prediction and characterization of these compounds and their metabolites. nih.gov For example, the mass spectrum of methyl-4-methyl-2-(4-oxo-4H-benzo[d] nih.govmdpi.comresearchgate.nettriazin-3-yl)pentanoate showed a molecular ion peak [M+Na]⁺ at m/z = 298. nih.gov The mass spectra of various 1,2,4-triazole (B32235) derivatives have been examined to understand their fragmentation pathways, which often involve the sequential loss of neutral molecules. researchgate.net

The successful synthesis of benzohydrazide derivatives can be confirmed by mass spectrometry. For instance, the mass spectrum of 3-bromo-4-hydroxy-5-methoxybenzaldehyde showed molecular ions at m/z 230 (M⁺) and 232 (M⁺²), corresponding to the presence of bromine isotopes. researchgate.net High-resolution mass spectrometry is also used to confirm the structures of newly synthesized triazole derivatives. beilstein-journals.org

Table 3: Mass Spectrometry Data for Selected 1,2,3-Benzotriazine Derivatives

CompoundIonization Modem/zFragment
Methyl-4-methyl-2-(4-oxo-4H-benzo[d] nih.govmdpi.comresearchgate.nettriazin-3-yl)pentanoateMALDI (positive)298[M+Na]⁺
3-bromo-4-hydroxy-5-methoxybenzaldehydeMS230, 232M⁺, M⁺²
4-Hydroxy-1H-benzotriazoleLC-ESI-QTOF136.0505[M+H]⁺

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound and its derivatives is related to the presence of chromophores, such as aromatic rings and double bonds.

The UV-Vis spectrum of a hydrazine (B178648) derivative can be used for its identification and quantification. researchgate.net For example, a hydrazine solution exhibited a maximum absorbance at a specific wavelength, which can be used for concentration determination. researchgate.net The UV-Vis spectra of benzotriazole (B28993) samples have been measured to develop a quantitative model for determining their concentration in aqueous solutions, with a characteristic absorbance peak observed at 305 nm. process-insights.com

In the study of photochromic compounds, UV-Vis spectroscopy is used to monitor the changes in absorption spectra upon irradiation. For a dithienylethene derivative, exposure to 312 nm light resulted in a decrease in the high-energy absorption bands and the appearance of a new band at 580 nm, indicating a color change from pale yellow to deep blue. nih.gov

Table 4: UV-Vis Absorption Maxima (λmax) for Benzotriazine and Hydrazine Derivatives

Compound/DerivativeSolventλmax (nm)
BenzotriazoleWater305
Dithienylethene (ring-closed isomer)DMSO580
Hydrazine solutionNot specified480

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural characterization of this compound and its derivatives.

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single-crystal X-ray diffraction analysis. researchgate.net These studies revealed that the benzotriazinone rings in some of the compounds are almost perpendicular to the alkyl chain. researchgate.net In another study, the structure of a hydroacridinone-based hydrazino-s-triazine was determined, revealing an orthorhombic crystal system with the Pbca space group. semanticscholar.orgresearchgate.net

X-ray analysis has also been used to confirm the structure of newly synthesized 1,2,3-triazoles, providing definitive proof of their molecular architecture. beilstein-journals.org For instance, the crystal structure of a synthesized triazole derivative was confirmed by X-ray diffraction, which helped in understanding the reaction mechanism. beilstein-journals.org Similarly, the structures of a triazolo-pyridazino-indole derivative and its precursor were confirmed by single-crystal X-ray diffraction, showing a triclinic crystal system for one compound and a monoclinic system for the other. mdpi.com

Table 5: Crystallographic Data for Selected Benzotriazine Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features
bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethaneMonoclinicP2₁/cBenzotriazinone rings nearly perpendicular to the alkyl chain.
Hydroacridinone-based hydrazino-s-triazineOrthorhombicPbcaPacking controlled by H…H, O…H, Cl…H, N…H, and C…H contacts. researchgate.net
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1Twisted angle between triazole and indole (B1671886) rings. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized derivatives of this compound.

The elemental analysis of a novel 1,2,4-triazine derivative was performed to confirm its composition. mdpi.com For C₁₇H₁₃BrN₄O₂S, the calculated percentages were C, 48.93; H, 3.14; Br, 19.15; N, 13.43; S, 7.68. The found values were C, 48.65; H, 3.08; Br, 19.09; N, 13.31; S, 7.64, which are in close agreement with the calculated values. mdpi.com

Similarly, for methyl-4-methyl-2-(4-oxo-4H-benzo[d] nih.govmdpi.comresearchgate.nettriazin-3-yl)pentanoate (C₁₄H₁₇N₃O₃), the calculated elemental composition was C, 61.08; H, 6.22; N, 15.26. The experimentally found values were C, 61.17; H, 6.13; N, 15.21, again showing good agreement. nih.gov This verification is a critical step in the characterization of new compounds.

Table 6: Elemental Analysis Data for Benzotriazine Derivatives

CompoundFormulaCalculated (%)Found (%)
5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamideC₁₇H₁₃BrN₄O₂SC: 48.93, H: 3.14, N: 13.43C: 48.65, H: 3.08, N: 13.31
Methyl-4-methyl-2-(4-oxo-4H-benzo[d] nih.govmdpi.comresearchgate.nettriazin-3-yl)pentanoateC₁₄H₁₇N₃O₃C: 61.08, H: 6.22, N: 15.26C: 61.17, H: 6.13, N: 15.21

Theoretical and Computational Investigations on 4 Hydrazinyl 1,2,3 Benzotriazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems at the electronic level. These methods are used to determine stable conformations, electronic structures, and various physicochemical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their ground-state geometries and electronic properties. nih.gov The B3LYP functional, a hybrid functional, combined with basis sets like 6-311++G(d,p), is commonly employed for such calculations. researchgate.netearthlinepublishers.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic characteristics. For 4-Hydrazinyl-1,2,3-benzotriazine, DFT calculations would elucidate the planarity of the benzotriazine ring system and the orientation of the hydrazinyl substituent.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative).
ParameterDescriptionTypical Predicted Value (Å or °)
C-C (Benzene Ring)Aromatic carbon-carbon bond length~1.39 - 1.41 Å
C-N (Triazine Ring)Carbon-nitrogen bond length within the triazine ring~1.33 - 1.38 Å
N-N (Triazine Ring)Nitrogen-nitrogen bond length within the triazine ring~1.31 - 1.35 Å
C-N (Hydrazinyl Link)Bond length between the benzotriazine ring and the hydrazinyl group~1.38 Å
N-N (Hydrazinyl Group)Bond length within the hydrazine (B178648) moiety~1.45 Å
C-N-N (Triazine Angle)Bond angle within the triazine ring~118° - 122°
C-C-N (Ring Junction)Bond angle at the fusion of the benzene (B151609) and triazine rings~119° - 121°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netacadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the nitrogen atoms of the triazine ring, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed over the electron-deficient benzotriazine ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzotriazine Derivatives.
OrbitalEnergy (eV)Significance
HOMO-5.3 to -6.5 eVRepresents the electron-donating ability. Higher energy indicates stronger nucleophilicity.
LUMO-1.0 to -2.0 eVRepresents the electron-accepting ability. Lower energy indicates stronger electrophilicity.
Energy Gap (ΔE)~4.0 eVIndicates molecular stability and reactivity. A smaller gap implies higher reactivity. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of varying electron potential on the molecule's surface. Typically, red or yellow colors indicate regions of negative electrostatic potential (high electron density), which are susceptible to electrophilic attack. Conversely, blue colors represent regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green areas denote neutral potential.

In an MEP map of this compound, negative potential (red/yellow) would be expected around the nitrogen atoms of the triazine ring and the terminal amino group of the hydrazinyl moiety due to the presence of lone pairs of electrons. Positive potential (blue) might be located on the hydrogen atoms of the hydrazinyl group and potentially on the carbon atoms of the fused benzene ring.

The Quantum Theory of Atoms in Molecules (AIM) provides a method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. rsc.org AIM analysis can define the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at specific points, known as bond critical points. This analysis can elucidate the strength and nature of non-covalent interactions, which are crucial for understanding the molecule's behavior in condensed phases. rsc.org For this compound, AIM could be used to quantify the strength of the N-H···N intermolecular hydrogen bonds that may form in its solid state.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the potential energy surface. This allows for the identification of intermediates, transition states, and the calculation of activation energies.

Understanding the reaction mechanism of a compound like this compound involves mapping the complete reaction pathway from reactants to products. Computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For instance, in reactions involving related 1,2,3-triazine (B1214393) systems, computational studies have been used to rule out a concerted Diels-Alder mechanism in favor of a stepwise addition/N₂ elimination/cyclization pathway. nih.gov

Transition state analysis is a core component of these studies. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for the reaction can be determined. This provides quantitative insight into the reaction kinetics. Theoretical investigations into the hydrazinolysis of related triazino-fused heterocycles have successfully used DFT methods (like B3LYP) to calculate the reaction pathway and identify the transition states involved in the ring-opening process. researchgate.net Such studies provide a detailed, step-by-step understanding of how nucleophilic agents interact with the triazine ring, leading to the formation of specific products.

Evaluation of Thermodynamical and Dynamical Feasibility

The thermodynamical and dynamical feasibility of this compound can be thoroughly investigated using quantum chemical calculations. These studies are crucial for predicting the stability and reactivity of the molecule under various conditions.

Thermodynamical Feasibility: The thermodynamic stability of this compound is primarily assessed by calculating its standard Gibbs free energy of formation (ΔG°f). A negative value for ΔG°f would indicate that the formation of the compound from its constituent elements is a spontaneous process under standard conditions. Key thermodynamic parameters such as the enthalpy of formation (ΔH°f) and entropy (S°) are computed to determine the Gibbs free energy. Computational methods like the G3(MP2)//B3LYP composite method have been successfully used to estimate the gas-phase enthalpy of formation for related benzotriazine systems. researchgate.net

Dynamical Feasibility: The dynamical stability of the molecule is ascertained by performing a vibrational frequency analysis. This calculation not only confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface but also provides insights into the molecule's vibrational modes. For a stable molecule, all calculated vibrational frequencies must be real (i.e., have positive values). The absence of imaginary frequencies indicates that the structure is at a local minimum and is not a transition state. These frequencies are also used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

A hypothetical summary of the calculated thermodynamic and dynamic properties for this compound at 298.15 K is presented in the table below.

ParameterCalculated ValueUnit
Enthalpy of Formation (ΔH°f)+250.5kJ·mol⁻¹
Gibbs Free Energy of Formation (ΔG°f)+310.2kJ·mol⁻¹
Entropy (S°)350.8J·mol⁻¹·K⁻¹
Lowest Vibrational Frequency45.6cm⁻¹

Aromaticity Assessment (e.g., NICS Calculations)

The aromaticity of the fused ring system in this compound is a key determinant of its chemical properties and stability. Nucleus-Independent Chemical Shift (NICS) calculations are a powerful tool for quantifying the aromatic character of cyclic molecules. researchgate.net NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)).

The expected results from such a study are summarized in the hypothetical data table below.

Ring SystemNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Benzene Ring-9.8-11.5Aromatic
1,2,3-Triazine Ring-2.1-3.5Weakly Aromatic

These hypothetical values suggest that the benzene ring retains a significant degree of aromaticity, while the triazine ring exhibits a much weaker aromatic character.

Conformational Analysis and Potential Energy Surface (PES) Scanning

The conformational flexibility of this compound is primarily associated with the rotation of the hydrazinyl group (-NHNH₂) around the C-N bond that connects it to the benzotriazine ring. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with this rotation.

In a PES scan, a specific dihedral angle is systematically varied in a stepwise manner, and at each step, the energy of the molecule is minimized with respect to all other geometrical parameters. uni-muenchen.deresearchgate.netmolssi.org This process, often referred to as a relaxed scan, allows for the identification of stable conformers (energy minima) and transition states (energy maxima) that separate them.

For this compound, the dihedral angle of interest would be N-N-C-N, where the C-N bond is the axis of rotation. The scan would typically cover a full 360° rotation to map out the complete rotational energy profile. The results of such a scan would reveal the most stable conformation of the hydrazinyl group relative to the planar benzotriazine ring system and the energy barriers to rotation between different conformers.

A hypothetical potential energy surface scan for the rotation of the hydrazinyl group is presented below.

Dihedral Angle (N-N-C-N) (Degrees)Relative Energy (kJ·mol⁻¹)
05.2
303.1
600.8
900.0
1200.9
1503.3
1805.5

This data illustrates a scenario where the most stable conformer exists when the hydrazinyl group is roughly perpendicular to the benzotriazine ring, with a rotational barrier of approximately 5.5 kJ·mol⁻¹.

Synthetic Utility and Applications in Organic Synthesis

As a Precursor for Novel Heterocyclic Systems

The bifunctional nature of 4-Hydrazinyl-1,2,3-benzotriazine, containing both a nucleophilic hydrazinyl group and an electron-deficient triazine ring, makes it an ideal starting material for the synthesis of fused heterocyclic systems through cyclization reactions.

The hydrazinyl moiety is a key functional group for building adjacent heterocyclic rings. By reacting this compound with appropriate bifunctional reagents, a variety of fused triazine systems can be synthesized.

Pyridazinotriazino Derivatives: The reaction of hydrazinyl-substituted heterocycles with 1,3-dicarbonyl compounds is a classical and effective method for constructing a pyridazine (B1198779) ring. researchgate.net In principle, treating this compound with a 1,3-diketone, such as acetylacetone, in a suitable solvent would lead to a condensation reaction. The initial formation of a hydrazone is followed by an intramolecular cyclization and dehydration to yield a pyridazino[4,3-c] researchgate.netnih.govresearchgate.netbenzotriazine derivative. This reaction expands the heterocyclic core by annulating a six-membered pyridazine ring.

Triazolo-benzotriazine Derivatives: A triazole ring can be fused to the benzotriazine core by reacting the hydrazinyl group with reagents that can provide a one-carbon unit. For instance, condensation with orthoesters, like triethyl orthoformate, would first form a hydrazono-ether intermediate. Subsequent thermal or acid-catalyzed cyclization would result in the formation of a researchgate.netnih.govsci-hub.setriazolo[4,3-b] researchgate.netnih.govresearchgate.netbenzotriazine system. Similarly, reaction with acyl chlorides followed by cyclization can also yield triazolo-fused systems. chempap.orgresearchgate.net The cyclization of aryl hydrazones is a known route to form triazino-indole systems and other fused heterocycles. chempap.org

The general schemes for these transformations are presented below:

Table 1: Potential Synthesis of Fused Heterocyclic Systems

Starting Material Reagent Product Class Fused System
This compound 1,3-Diketone (e.g., Acetylacetone) Pyridazinobenzotriazine Pyridazino[4,3-c] researchgate.netnih.govresearchgate.netbenzotriazine
This compound Orthoester (e.g., Triethyl orthoformate) Triazolobenzotriazine researchgate.netnih.govsci-hub.seTriazolo[4,3-b] researchgate.netnih.govresearchgate.netbenzotriazine

The synthesis of polycyclic aromatic hydrocarbons (PAHs) from nitrogen-rich heterocycles is a less common but intriguing transformation that typically involves a denitrogenation step. The 1,2,3-triazine (B1214393) ring is known to be thermally or photochemically labile, capable of extruding a molecule of nitrogen (N₂). Denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones have been used to form other ring systems. researchgate.netnih.gov

Theoretically, a derivative of this compound could undergo a reaction sequence involving the loss of nitrogen from the triazine ring. For example, a subsequent radical cyclization or other rearrangement could potentially lead to the formation of a carbocyclic aromatic system. This type of reaction, often promoted by transition metals or photolysis, can lead to C-C bond formation. sci-hub.se However, this remains a speculative application for this specific compound, as such a transformation would require harsh conditions and the reaction pathway is not well-established for this substrate.

Role as a Synthetic Intermediate in Complex Molecule Construction

Beyond being a precursor to fused systems, this compound can serve as a valuable intermediate in multi-step syntheses. The 1,2,3-benzotriazine (B1250035) scaffold itself is found in various biologically active compounds. researchgate.net The hydrazinyl group can be used as a handle to attach the benzotriazine core to other molecular fragments or to be transformed into other functional groups after serving its initial purpose in a synthetic sequence.

For instance, the hydrazinyl group could be protected, the benzotriazine ring could be functionalized at other positions (e.g., via electrophilic substitution if activating groups are present), and then the hydrazinyl group could be deprotected and reacted to complete the synthesis of a complex target molecule. Its role as a linchpin, connecting different parts of a molecule, highlights its utility in convergent synthetic strategies.

Development of Libraries of Benzotriazine Derivatives through Functionalization of the Hydrazinyl Moiety

The reactivity of the hydrazinyl group is well-suited for the generation of chemical libraries for screening purposes, such as in drug discovery. Simple, high-yielding reactions can be performed on the this compound core to create a diverse set of derivatives.

Key functionalization reactions include:

Formation of Hydrazones: The condensation of the hydrazinyl group with a variety of aldehydes and ketones is typically a straightforward reaction, leading to a library of 4-(2-alkylidene/arylidene)hydrazinyl-1,2,3-benzotriazines (hydrazones). rsc.org This reaction introduces significant structural diversity depending on the carbonyl compound used.

Acylation: Reaction with acyl chlorides or anhydrides under basic conditions would yield the corresponding N'-acyl-N-(1,2,3-benzotriazin-4-yl)hydrazides. This introduces a wide range of acyl groups, modifying the electronic and steric properties of the molecule.

Sulfonylation: Similarly, reaction with sulfonyl chlorides would produce the corresponding sulfonohydrazides.

These reactions allow for the systematic modification of the substituent attached to the benzotriazine core, enabling the exploration of structure-activity relationships (SAR).

Table 2: Representative Examples of Functionalization of the Hydrazinyl Moiety

Reagent Class Specific Reagent Example Product Functional Group
Aldehydes Benzaldehyde Hydrazone
Ketones Acetone Hydrazone
Acyl Halides Acetyl Chloride Acylhydrazide
Sulfonyl Halides p-Toluenesulfonyl Chloride Sulfonohydrazide
Isocyanates Phenyl Isocyanate Semicarbazide derivative

Through these varied applications, this compound demonstrates its considerable value as a versatile and reactive building block in the field of organic synthesis, paving the way for the creation of novel and complex chemical entities.

Derivatives and Analogues of 4 Hydrazinyl 1,2,3 Benzotriazine

Synthesis of Substituted 4-Hydrazinyl-1,2,3-benzotriazines

A common approach to synthesizing substituted 4-hydrazinyl-1,2,3-benzotriazines begins with the appropriate substituted 2-aminobenzamide (B116534) or related starting materials. The synthesis of various 1,2,3-benzotriazines often involves the diazotization of 2-aminobenzamides. nih.govacs.org Milder, more recent methods avoid harsh acidic conditions by using reagents like polymer-supported nitrite (B80452) or tert-butylnitrite. tsijournals.com

For instance, the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netnih.govnih.govtriazines has been achieved through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govorganic-chemistry.org This method provides a route to benzotriazines with various substituents on the benzene (B151609) ring, which can then potentially be converted to the corresponding 4-hydrazinyl derivatives.

Another strategy involves the modification of a pre-existing benzotriazine core. For example, the synthesis of substituted benzotriazin-4(3H)-ones can be achieved through a photocyclization reaction of acyclic aryl triazine precursors. tsijournals.com These benzotriazinones can then serve as intermediates for the introduction of the hydrazinyl group.

The following table summarizes some examples of substituted 1,2,3-benzotriazine (B1250035) derivatives that could serve as precursors or are related to the synthesis of substituted 4-hydrazinyl-1,2,3-benzotriazines.

Starting Material/PrecursorReagents and ConditionsProductReference(s)
1-Azido-2-[isocyano(p-tosyl)methyl]benzenesNaH, Alcohols/Phenols, THF, 0°C to rt4-Alkoxy/Aryloxy-1,2,3-benzotriazines nih.govorganic-chemistry.org
2-AminobenzamidesNaNO₂, Strong Acid1,2,3-Benzotriazin-4(3H)-ones acs.org
Acyclic aryl triazine precursorsViolet light (420 nm), Continuous flow reactorSubstituted benzotriazin-4(3H)-ones tsijournals.com
Methyl anthranilateDiazotization, Amino acid ester hydrochlorideMethyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates nih.gov

Ring-Modified Analogues (e.g., Fused Systems, Substituted Benzene Ring)

Modification of the 1,2,3-benzotriazine ring system itself leads to a diverse range of analogues, including those with fused heterocyclic rings. These modifications can significantly alter the three-dimensional structure and chemical reactivity of the parent compound.

A key reaction for creating fused systems is the cyclocondensation of the hydrazinyl group of 4-hydrazinyl-1,2,3-benzotriazine with suitable reagents. For example, reaction with orthoesters can lead to the formation of triazole-fused systems. The reaction of 4-hydrazinyl researchgate.netnih.govnih.govbenzotriazine with triethylorthopropionate in the presence of hot aqueous potassium carbonate has been reported to yield s-triazolo[4,3-c] researchgate.netnih.govnih.govbenzotriazines. rsc.org

Similarly, the synthesis of tetrazolo-fused benzotriazines can be achieved. For instance, tetrazolo[4,5-C] researchgate.netnih.govnih.govbenzotriazine and its substituted derivatives can be prepared from the corresponding 5-(2-aminophenyl)tetrazoles as starting materials. nih.gov

The following table provides examples of cyclization reactions leading to fused heterocyclic systems derived from or related to this compound.

Starting MaterialReagent(s)ProductReference(s)
4-Hydrazinyl researchgate.netnih.govnih.govbenzotriazineTriethylorthopropionate, aq. K₂CO₃, heats-Triazolo[4,3-c] researchgate.netnih.govnih.govbenzotriazine rsc.org
5-(2-Aminophenyl)tetrazoleDiazotizationTetrazolo[4,5-C] researchgate.netnih.govnih.govbenzotriazine nih.gov
4-HydrazinoquinazolineDiethyl oxalate3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline researchgate.net
3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazolineHydrazine (B178648) hydrate (B1144303)1,2,4-Triazolo[4,3-c]quinazoline-3-carbohydrazide researchgate.net

N-Alkylated and Acylated Derivatives of the Hydrazinyl Group

The exocyclic hydrazinyl group of this compound is a primary site for derivatization, readily undergoing N-alkylation and N-acylation reactions. These modifications introduce a wide range of functional groups, influencing the compound's properties.

N-Alkylation:

The alkylation of the hydrazinyl moiety can lead to the formation of N-alkyl-N'-(1,2,3-benzotriazin-4-yl)hydrazines. General methods for hydrazine alkylation can be applied, though specific conditions for this compound are less commonly reported. The synthesis of 2-alkyl-1,2,4-benzotriazin-3(2H)-ones has been achieved by treating 2-alkylbenzotetrazinium tetrafluoroborates with sodium cyanate, indicating the feasibility of alkyl group introduction in related systems. researchgate.net

N-Acylation:

Acylation of the hydrazinyl group is a common transformation, yielding stable N-acyl-N'-(1,2,3-benzotriazin-4-yl)hydrazines. Acylating agents such as acid chlorides and anhydrides are typically employed. A facile synthesis of acylhydrazines from acylbenzotriazoles by reaction with substituted hydrazines under mild conditions has been reported, suggesting a viable route for the acylation of this compound. researchgate.net The synthesis of N-acyl-N'-sulfonyl hydrazides has also been achieved through the reaction of activated amides with arylsulfonyl hydrazides. organic-chemistry.org

Furthermore, the reaction of hydrazides with isothiocyanates provides a route to thiosemicarbazide (B42300) derivatives, which can be further cyclized. For example, acetic acid hydrazide containing a 5-methyl-2-benzoxazolinone core reacts with substituted isothiocyanates to yield the corresponding thiosemicarbazide derivatives. nih.gov These can then be cyclized to form 1,2,4-triazole (B32235) rings. nih.gov

The table below summarizes representative acylation reactions of hydrazides, which are analogous to the expected reactivity of this compound.

Hydrazide/Starting MaterialAcylating/Reacting AgentProduct TypeReference(s)
HydrazinesAcylbenzotriazolesAcylhydrazines researchgate.net
Arylsulfonyl hydrazidesActivated amidesN-Acyl-N'-sulfonyl hydrazides organic-chemistry.org
Acetic acid hydrazide derivativeSubstituted isothiocyanatesThiosemicarbazide derivatives nih.gov
2-(4-Substituted-phenoxymethyl)-benzoic acid hydrazidesPhosphoryl chloride (after diacylation)1,3,4-Oxadiazole derivatives nih.gov
4-Hydrazinoquinazoline-3-carbohydrazidePhenylisothiocyanateHydrazinecarbothioamide derivative researchgate.net
4-Hydrazinoquinazoline-3-carbohydrazideCarbon disulfidePotassium dithiocarbazate salt researchgate.net

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices to minimize its environmental impact. chemistryjournals.net Traditional methods of organic synthesis often rely on hazardous solvents, toxic reagents, and energy-intensive procedures, leading to significant waste generation. chemistryjournals.netrsc.org Green chemistry offers a framework for designing more efficient and environmentally benign chemical processes. chemistryjournals.netmdpi.com

The development of green synthetic routes for 4-hydrazinyl-1,2,3-benzotriazine and its derivatives is a critical area of future research. chemistryjournals.net This involves exploring:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. mdpi.com

Renewable Resources: Investigating the use of renewable starting materials to reduce reliance on fossil fuels. chemistryjournals.net

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasonic-assisted synthesis to decrease energy consumption and reaction times. chemistryjournals.netmdpi.com

Advanced Mechanistic Studies using Modern Computational Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and predicting the formation of new products. Modern computational tools, such as density functional theory (DFT), can provide deep insights into the intricate electronic and structural changes that occur during a chemical reaction.

Future research should leverage these computational tools to:

Elucidate the step-by-step mechanism of the formation of this compound.

Investigate the transition states and intermediates involved in its reactions.

Predict the reactivity of different sites within the molecule.

Guide the design of new catalysts and reaction conditions for more efficient and selective syntheses.

Exploration of Novel Reactivity Patterns for the Hydrazinyl Group

The hydrazinyl (-NHNH2) group is a versatile functional group known for its rich chemistry. Exploring the untapped reactivity of the hydrazinyl moiety in the this compound scaffold can lead to the synthesis of novel heterocyclic systems with unique properties.

Potential areas of exploration include:

Cyclization Reactions: Utilizing the hydrazinyl group to construct new fused-ring systems.

Condensation Reactions: Reacting the hydrazinyl group with various electrophiles to create a diverse library of derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the potential of the hydrazinyl group to participate in modern cross-coupling reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds.

Oxidation and Reduction Reactions: Investigating the behavior of the hydrazinyl group under various oxidizing and reducing conditions to access new functional groups.

Design and Synthesis of Advanced Functional Materials Utilizing the this compound Scaffold

The inherent structural features of the 1,2,3-benzotriazine (B1250035) core, combined with the reactive hydrazinyl group, make this compound an attractive building block for the development of advanced functional materials.

Future research could focus on designing and synthesizing:

Polymers: Incorporating the this compound unit into polymer backbones to create materials with enhanced thermal stability, conductivity, or optical properties.

Metal-Organic Frameworks (MOFs): Using the molecule as a ligand to construct porous MOFs for applications in gas storage, catalysis, and sensing.

Chemosensors: Developing derivatives that can selectively detect specific ions or molecules through changes in their optical or electrochemical properties. nih.gov For instance, hydrazone derivatives have shown promise as optical sensors for ammonia (B1221849) and chromium ions. nih.gov

Bioactive Molecules: The 1,2,3-benzotriazine scaffold is present in compounds with a range of biological activities. researchgate.net Further derivatization of the hydrazinyl group could lead to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydrazinyl-1,2,3-benzotriazine, and what factors influence yield optimization?

  • Methodology :

  • Hydrazine-mediated cyclization : React 1,2,3-benzotriazin-4-one derivatives with hydrazine hydrate in refluxing ethanol. Optimize molar ratios (e.g., 1:1.2 for hydrazine) to minimize side products like hydrazones .
  • Phosphorus pentasulfide (P₂S₅) activation : Convert 1,2,3-benzotriazin-4-one to the thiol intermediate, followed by hydrazine substitution in anhydrous toluene (70–80°C, 6–8 hours). Yield depends on solvent purity and moisture control .
  • Key factors : Temperature control (reflux vs. ambient), solvent polarity (ethanol vs. 1,4-dioxane), and stoichiometric excess of hydrazine (≥1.2 equiv.) .

Q. How is this compound characterized using spectroscopic methods, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for NH-NH₂ protons as broad singlets at δ 4.5–5.5 ppm. Aromatic protons in the benzotriazine ring appear as doublets (δ 7.2–8.1 ppm) due to coupling with adjacent nitrogens .
  • IR spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₆N₄). Discrepancies >2 ppm suggest impurities or tautomeric forms .

Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?

  • Methodology :

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .
  • Degradation testing : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% humidity). Hydrolysis of the hydrazinyl group forms 1,2,3-benzotriazin-4-one, detectable by LC-MS .

Advanced Research Questions

Q. What contradictions may arise in interpreting NMR data for this compound derivatives, and how can these be resolved?

  • Analysis :

  • Tautomerism : The hydrazinyl group can adopt keto-enol tautomeric forms, causing split peaks in ¹H NMR. Use deuterated DMSO for enhanced resolution and variable-temperature NMR to track tautomer equilibria .
  • Dynamic proton exchange : Broad or missing NH signals may indicate rapid exchange with solvent. Add D₂O to confirm exchangeable protons .
  • Validation : Cross-reference with ¹³C NMR (C=N carbons at δ 150–160 ppm) and X-ray crystallography for unambiguous assignments .

Q. How does the hydrazinyl group influence the compound’s reactivity in heterocyclic annulation reactions, and what mechanistic insights exist?

  • Mechanistic insights :

  • Cyclocondensation : React with α,β-unsaturated ketones (e.g., benzalacetone) in acetic acid to form 1,2,4-triazolo[5,1-c][1,2,4]triazines. The hydrazinyl group acts as a nucleophile, attacking the carbonyl carbon .
  • Smiles-type rearrangements : Under basic conditions (e.g., pyridine), the hydrazinyl group facilitates aryl migration, forming fused thiadiazoles or oxadiazines. Monitor via TLC and isolate intermediates to map pathways .

Q. What strategies are effective for resolving conflicting data in computational vs. experimental studies of this compound’s electronic properties?

  • Methodology :

  • DFT optimization : Compare HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) with UV-Vis spectra. Discrepancies >0.5 eV suggest solvent effects or excited-state contributions .
  • Electrochemical validation : Use cyclic voltammetry to measure reduction potentials. Hydrazinyl derivatives typically show reversible peaks at –0.8 to –1.2 V (vs. Ag/AgCl) .

Q. How can researchers design experiments to evaluate this compound’s potential as a pharmacophore in enzyme inhibition studies?

  • Experimental design :

  • Molecular docking : Target enzymes with nucleophilic active sites (e.g., kinases, hydrolases). Use AutoDock Vina to predict binding modes of the hydrazinyl group .
  • In vitro assays : Test inhibition of tyrosinase or carbonic anhydrase. IC₅₀ values <10 μM suggest therapeutic potential. Compare with positive controls (e.g., kojic acid) .

Tables for Key Data

Property Experimental Value Computational Prediction Reference
Melting Point (°C)164–166 (hydrazine derivative)N/A
λ_max (UV-Vis, nm)280–290 (π→π* transition)275–285 (TD-DFT)
Reduction Potential (V)–1.05 (vs. Ag/AgCl)–1.10 (DFT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.